molecular formula C18H28N2O10 B5133394 6,6'-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)

6,6'-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)

Cat. No.: B5133394
M. Wt: 432.4 g/mol
InChI Key: LIBPKBFUVQJULU-UHFFFAOYSA-N
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Description

6,6’-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a phenylenebis(azanediyl) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) typically involves the reaction of 1,2-phenylenediamine with a suitable tetrahydropyran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

6,6’-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

6,6’-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-(1,3-Phenylenebis(azanediyl))-bis(2,4-di-tert-butylphenol)
  • 2,2’-(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one)

Uniqueness

6,6’-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and the phenylenebis(azanediyl) linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]anilino]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O10/c21-5-9-11(23)13(25)15(27)17(29-9)19-7-3-1-2-4-8(7)20-18-16(28)14(26)12(24)10(6-22)30-18/h1-4,9-28H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBPKBFUVQJULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2C(C(C(C(O2)CO)O)O)O)NC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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